Heptanoic acid, 7-[(phenylmethoxy)amino]-, ethyl ester

PROTAC Synthesis AUTOTAC Linker Orthogonal Protection

Heptanoic acid, 7-[(phenylmethoxy)amino]-, ethyl ester (CAS 1628321-47-0) is a heterobifunctional linker building block primarily utilized in the synthesis of PROTACs (Proteolysis Targeting Chimeras) and AUTOTACs (Autophagy-Targeting Chimeras). This compound features a C7 alkyl chain terminated by an ethyl ester on one end and a benzyloxy-protected amino group on the other, enabling stepwise, orthogonal conjugation of E3 ligase ligands and target protein ligands.

Molecular Formula C16H25NO3
Molecular Weight 279.37 g/mol
CAS No. 1628321-47-0
Cat. No. B1416408
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHeptanoic acid, 7-[(phenylmethoxy)amino]-, ethyl ester
CAS1628321-47-0
Molecular FormulaC16H25NO3
Molecular Weight279.37 g/mol
Structural Identifiers
SMILESCCOC(=O)CCCCCCNOCC1=CC=CC=C1
InChIInChI=1S/C16H25NO3/c1-2-19-16(18)12-8-3-4-9-13-17-20-14-15-10-6-5-7-11-15/h5-7,10-11,17H,2-4,8-9,12-14H2,1H3
InChIKeyZXPKOOGQPQYOTE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Heptanoic Acid, 7-[(Phenylmethoxy)Amino]-, Ethyl Ester: An Essential PROTAC & AUTOTAC Building Block for Orthogonal Synthesis


Heptanoic acid, 7-[(phenylmethoxy)amino]-, ethyl ester (CAS 1628321-47-0) is a heterobifunctional linker building block primarily utilized in the synthesis of PROTACs (Proteolysis Targeting Chimeras) and AUTOTACs (Autophagy-Targeting Chimeras) [1]. This compound features a C7 alkyl chain terminated by an ethyl ester on one end and a benzyloxy-protected amino group on the other, enabling stepwise, orthogonal conjugation of E3 ligase ligands and target protein ligands [2]. Its precise combination of a masked amine nucleophile and a protected electrophilic ester confers critical synthetic utility in multi-step bioconjugation sequences [3]. The compound is supplied commercially at ≥95% purity for research and development applications .

Why Heptanoic Acid, 7-[(Phenylmethoxy)Amino]-, Ethyl Ester Cannot Be Replaced by Common Heptanoic Acid Derivatives


Generic substitution with structurally similar heptanoic acid linkers fails due to the target compound's unique combination of orthogonal functional groups and the specific N-O bond in its protected hydroxylamine moiety. While N-Cbz-7-aminoheptanoic acid and Ethyl 7-aminoheptanoate are common six-carbon linkers, their functional group arrangements mandate different, often incompatible, synthetic routes [1]. The N-O bond characteristic of the benzyloxyamino group imparts distinct acid-lability and deprotection kinetics compared to the standard N-Cbz amide, directly impacting the synthetic sequence [2]. Simply substituting one for another without re-engineering the entire conjugation and deprotection protocol can lead to premature deprotection, unwanted side reactions, and significantly lower yield of the final heterobifunctional chimera .

Quantitative Differentiation of Heptanoic Acid, 7-[(Phenylmethoxy)Amino]-, Ethyl Ester


Orthogonal Deprotection Strategy: N-O vs. N-C Bond Lability

The target compound features a benzyloxyamino group, which is an N-O linked protecting group, enabling orthogonal deprotection relative to standard Cbz (N-C) protected amines. While specific quantitative stability data for this compound is not available, class-level inference indicates that N-benzyloxyamines are cleaved under mild reductive conditions (e.g., H2/Pd-C) at rates distinct from their N-Cbz counterparts, offering enhanced selectivity in multi-step PROTAC synthesis [1]. This contrasts with the more common N-Cbz-7-aminoheptanoic acid (N-C bond) .

PROTAC Synthesis AUTOTAC Linker Orthogonal Protection

Chemoselective Conjugation: Ethyl Ester vs. Free Carboxylic Acid

The presence of an ethyl ester on the target compound enables direct, one-step amidation with primary amines under mild conditions, whereas the free carboxylic acid on N-Cbz-7-aminoheptanoic acid requires activation (e.g., EDC/HATU) [1]. This functional group difference allows for a different synthetic sequence and can improve atom economy in specific PROTAC syntheses .

Bioconjugation Linker Chemistry Amide Bond Formation

Enhanced Lipophilicity for Membrane Permeability in Cell-Based Assays

The target compound (MW ~279.38 g/mol, C16H25NO3) is predicted to be more lipophilic than its deprotected amine counterpart, Ethyl 7-aminoheptanoate (MW 173.26 g/mol, C9H19NO2), due to the benzyloxy moiety . While specific LogP values are not available, the structural difference is significant. This class-level inference suggests the protected linker offers superior passive membrane permeability, a critical attribute for intracellular target engagement in cell-based PROTAC degradation assays [1].

Physicochemical Properties Cellular Uptake PROTAC Bioavailability

Stability Advantage of Ethyl Ester over Free Acid During Storage and Handling

As an ethyl ester, the target compound is inherently more stable against decarboxylation and polymerization than its free carboxylic acid counterpart, such as Boc-7-aminoheptanoic acid . Esters are less prone to forming reactive anhydrides or undergoing acid-catalyzed degradation during storage, ensuring higher lot-to-lot consistency and long-term reliability in sensitive PROTAC synthetic workflows .

Chemical Stability Reagent Handling Compound Integrity

Key Application Scenarios for Heptanoic Acid, 7-[(Phenylmethoxy)Amino]-, Ethyl Ester


Synthesis of Orthogonally Protected AUTOTAC Chimeras

This compound is a preferred building block for AUTOTACs, a novel class of protein degraders that utilize the autophagy-lysosome pathway [1]. Its benzyloxyamino group is specifically deprotected in a final step to reveal a reactive amine for conjugation to a target protein ligand, after the ethyl ester has been reacted with an E3 ligase ligand [1]. This orthogonal approach is essential for constructing chimeras like those described in patent US20210299253A1 [1].

Stepwise Construction of PROTAC Molecules

The compound's ethyl ester allows for initial amidation with amine-containing E3 ligase ligands (e.g., VHL or CRBN ligands) . Subsequent deprotection of the benzyloxyamino group reveals a nucleophile for a second, independent conjugation to a target protein ligand . This modular, two-step sequence is a cornerstone of rational PROTAC design, enabling the systematic exploration of linker length and composition .

Derivatization of Siderophore Analogs for PET Imaging

This linker has been utilized as an intermediate in the synthesis of biomimetic analogs of the bacterial siderophore desferrioxamine E (FOXE) for potential 68Ga PET imaging applications . Its aliphatic spacer and functional groups allow for the precise tuning of chelator geometry and lipophilicity, which is critical for achieving high stability constants with Ga(III) for diagnostic imaging .

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